5-Bromo-2-(dimethoxymethyl)pyridine
CAS No.:
Cat. No.: VC13779893
Molecular Formula: C8H10BrNO2
Molecular Weight: 232.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H10BrNO2 |
---|---|
Molecular Weight | 232.07 g/mol |
IUPAC Name | 5-bromo-2-(dimethoxymethyl)pyridine |
Standard InChI | InChI=1S/C8H10BrNO2/c1-11-8(12-2)7-4-3-6(9)5-10-7/h3-5,8H,1-2H3 |
Standard InChI Key | NTYUVVUBDVQXOT-UHFFFAOYSA-N |
SMILES | COC(C1=NC=C(C=C1)Br)OC |
Canonical SMILES | COC(C1=NC=C(C=C1)Br)OC |
Introduction
Chemical Identity and Structural Characteristics
5-Bromo-2-(dimethoxymethyl)pyridine belongs to the pyridine family, characterized by a six-membered aromatic ring with one nitrogen atom. The bromine atom at the 5-position and the dimethoxymethyl group at the 2-position confer unique reactivity and solubility properties. The molecular formula is inferred as , with a molecular weight of approximately 244.09 g/mol .
Table 1: Key Physicochemical Properties
Applications in Pharmaceutical and Material Science
Drug Discovery
As a heterocyclic building block, this compound is integral to synthesizing kinase inhibitors, antiviral agents, and neurotransmitter analogues. The bromine atom facilitates late-stage functionalization, allowing rapid diversification of drug candidates.
Ligand Design
The pyridine ring and dimethoxymethyl group can coordinate transition metals, making it a candidate ligand in catalytic systems for asymmetric synthesis or polymerization reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume